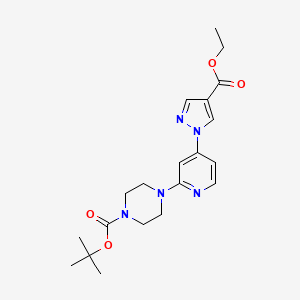![molecular formula C7H4N4 B1405117 1H-吡唑并[4,3-b]吡啶-6-腈 CAS No. 1352395-13-1](/img/structure/B1405117.png)
1H-吡唑并[4,3-b]吡啶-6-腈
描述
1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile is a heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic compounds formed by the fusion of a pyrazole and a pyridine ring .
Synthesis Analysis
The synthesis of 1H-Pyrazolo[4,3-b]pyridine derivatives has been extensively studied. The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Chemical Reactions Analysis
Pyrazolo[3,4-b]pyridine is a common fragment used in the synthesis of kinase inhibitors. Its pyrazolo portion is suitable as a hydrogen bond center. Simultaneously, the pyridine is thought to have a π–π stacking interaction with Phe589 .科学研究应用
生物医学研究
1H-吡唑并[4,3-b]吡啶-6-腈及其衍生物因其生物活性而被广泛研究。 它们与腺嘌呤和鸟嘌呤等嘌呤碱基非常相似,这使得它们在设计新药方面具有重要意义 。 它们在生物医学应用中的潜力包括开发具有抗炎、抗病毒和抗癌特性的化合物 。
化学与合成
在化学领域,该化合物在合成更复杂的分子中用作重要的中间体。 它提供了一个支架,可以在各个位置进行官能化,从而产生多种吡唑并吡啶衍生物 。这些衍生物对进一步的化学转化很有价值,可以导致发现新的反应和合成方法。
生物学
在生物学中,1H-吡唑并[4,3-b]吡啶-6-腈衍生物用于研究生物途径和过程。 它们可以作为某些酶的抑制剂或激活剂,有助于阐明它们的行动机制和对生物系统的影响 。
医学
在医学上,这些化合物因其治疗潜力而被探索。 它们已被纳入开发靶向特定疾病的新药物中,这些药物在分子水平上起作用,在治疗策略中提供精确性和有效性 。
药理学
在药理学中,该化合物的衍生物因其药代动力学和药效学特性而被分析。 了解这些化合物如何与身体相互作用以及如何优化它们以实现更好的药物递送是研究的关键领域 。
材料科学
1H-吡唑并[4,3-b]吡啶-6-腈的结构特性使其适合于材料科学应用。 它的衍生物可用于开发具有特定光学或电子特性的新材料,这些材料可应用于各种技术 。
环境科学
环境科学研究可以从使用这种化合物开发传感器或分析方法来检测环境污染物中受益。 它的化学反应性和与金属形成络合物的能力可以用于创建灵敏的检测方法 。
作用机制
Target of Action
It is known that pyrazolo[3,4-b]pyridines, a group to which this compound belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Mode of Action
It is known that compounds of the pyrazolo[3,4-b]pyridine class can interact with their targets in a way that induces a conformational change .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile .
安全和危害
The safety data sheet for a similar compound, 1H-Pyrazolo[3,4-b]pyridine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
未来方向
生化分析
Biochemical Properties
1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways . The inhibition of these kinases can lead to alterations in cellular processes such as proliferation, differentiation, and apoptosis . Additionally, 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile can bind to specific receptors on the cell surface, modulating their activity and triggering downstream signaling cascades .
Cellular Effects
The effects of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the Ras/Erk and PI3K/Akt pathways, which are critical for cell survival and proliferation . Furthermore, 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes . These changes can lead to significant alterations in cellular behavior and function .
Molecular Mechanism
At the molecular level, 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate binding and subsequent phosphorylation events . Additionally, 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in critical cellular processes .
Temporal Effects in Laboratory Settings
The effects of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile remains stable under certain conditions, maintaining its biological activity over extended periods . Its degradation products can also have biological effects, which need to be considered in long-term studies . In vitro and in vivo studies have demonstrated that prolonged exposure to 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile can lead to sustained changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile vary with different dosages in animal models. At lower doses, this compound can exert therapeutic effects by modulating specific cellular pathways and processes . At higher doses, it can lead to toxic or adverse effects, such as cellular damage and apoptosis . Studies have identified threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which adverse effects become prominent . These findings highlight the importance of dosage optimization in therapeutic applications of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile .
Metabolic Pathways
1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For instance, it has been shown to inhibit certain enzymes in the glycolytic pathway, leading to changes in glucose metabolism and energy production . Additionally, 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile can affect the levels of metabolites involved in other metabolic pathways, such as the tricarboxylic acid cycle and lipid metabolism .
Transport and Distribution
The transport and distribution of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects . The distribution of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile within tissues can also influence its overall biological activity and therapeutic potential . Studies have shown that this compound can accumulate in certain tissues, leading to localized effects .
Subcellular Localization
The subcellular localization of 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile is essential for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, 1H-Pyrazolo[4,3-b]pyridine-6-carbonitrile can be targeted to other organelles, such as mitochondria, where it influences metabolic processes and energy production .
属性
IUPAC Name |
1H-pyrazolo[4,3-b]pyridine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-2-5-1-6-7(9-3-5)4-10-11-6/h1,3-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFHVGAGWJTLEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate](/img/structure/B1405035.png)


![Ethyl 2-[[2-cyano-5-(trifluoromethyl)-3-pyridyl]amino]acetate](/img/structure/B1405041.png)



![Sodium 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate](/img/structure/B1405047.png)





